3-Iodobut-2-en-1-ol
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Overview
Description
3-Iodobut-2-en-1-ol is an organic compound with the molecular formula C₄H₇IO It is a halogenated alcohol, specifically an iodinated derivative of butenol
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodobut-2-en-1-ol can be synthesized through several methods. One common approach involves the iodohydroxylation of alkylidenecyclopropanes using an iodine and water system. This method can yield the desired product in moderate to excellent yields . Another method involves the reaction of 2-butyn-1-ol with isobutylmagnesium chloride in the presence of titanocene dichloride, followed by iodination .
Industrial Production Methods
The use of environmentally friendly and atom-efficient oxidants, along with desirable solvents or solvent-free protocols, can enhance the green chemical profile of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form butenol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: The major products are carbonyl compounds, such as aldehydes or ketones.
Reduction: The major products are butenol derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted butenol derivatives.
Scientific Research Applications
3-Iodobut-2-en-1-ol has several applications in scientific research:
Biology: It can be used in the study of biological pathways and mechanisms involving halogenated compounds.
Mechanism of Action
The mechanism of action of 3-Iodobut-2-en-1-ol involves its reactivity as a halogenated alcohol. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution, while the hydroxyl group can undergo oxidation or reduction. These reactions allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Iodobut-3-en-1-ol: Another iodinated butenol with similar reactivity and applications.
3-Iodo-2-propynyl butylcarbamate: A compound with similar halogenation but different functional groups and applications.
Uniqueness
3-Iodobut-2-en-1-ol is unique due to its specific structure, which combines an iodine atom with a butenol backbone. This combination provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
CAS No. |
35761-83-2 |
---|---|
Molecular Formula |
C4H7IO |
Molecular Weight |
198.00 g/mol |
IUPAC Name |
(Z)-3-iodobut-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2- |
InChI Key |
FGVPOVUNPAAFPT-RQOWECAXSA-N |
Isomeric SMILES |
C/C(=C/CO)/I |
Canonical SMILES |
CC(=CCO)I |
Origin of Product |
United States |
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